Product packaging for Sapintoxin A(Cat. No.:CAS No. 79083-69-5)

Sapintoxin A

Cat. No.: B1681441
CAS No.: 79083-69-5
M. Wt: 523.6 g/mol
InChI Key: KBSBUGUKMIUBEE-WQYXQGCUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phorbol (B1677699) Esters as Natural Products in Biological Systems

Phorbol esters are a class of tetracyclic diterpenoids widely recognized for their potent biological activities, particularly their capacity for tumor promotion. researchgate.netoup.comwikipedia.orgnih.gov These natural products are primarily found in plants belonging to the Euphorbiaceae and Thymelaeaceae families. researchgate.netoup.comwikipedia.orgnih.gov Their biological effects stem from their ability to mimic diacylglycerol (DAG), an endogenous activator of protein kinase C (PKC). researchgate.netoup.comwikipedia.orgnih.gov By binding to and activating PKC, phorbol esters modulate various signal transduction pathways and cellular metabolic activities. researchgate.netnih.gov While many phorbol esters exhibit antinutritional and toxic effects, certain derivatives have demonstrated promising antimicrobial, antitumor, molluscicidal, and insecticidal properties, highlighting the diverse pharmacological potential within this compound class. researchgate.netnih.gov Phorbol itself, the core structure of these esters, was initially isolated in 1934 through the hydrolysis of croton oil, derived from the seeds of Croton tiglium. wikipedia.org

Historical Context and Initial Characterization of Sapintoxins

Sapintoxins represent a group of diterpene phorbol esters first identified and characterized from the latex of plants within the Sapium genus. ucl.ac.ukresearchgate.net Specifically, Sapintoxin A, along with Sapintoxin D and Sapintoxin E, was isolated from the latex of Sapium indicum. ucl.ac.uk this compound is chemically defined as 12-O-(2-Methylaminobenzoyl)-4-Deoxyphorbol-13-Acetate. ucl.ac.uk Early investigations also identified Sapintoxins A and C in the kernel oil of Sapium sebiferum, commonly known as Chinese Tallow, noting their significant toxicity and their ability to promote tumor formation and inflammation in animal models. bugwoodcloud.org The characterization of these compounds typically involves a multi-stage fractionation and purification process, employing techniques such as liquid-liquid partition, centrifugal liquid chromatography (CLC), column chromatography, preparative adsorption and partition liquid chromatography, and high-performance liquid chromatography (HPLC). ucl.ac.uk Structural elucidation is further achieved through comprehensive spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. ucl.ac.uk

Significance of this compound as a Research Tool and Biological Probe

This compound's significance in research primarily lies in its capacity to interact with and modulate protein kinase C (PKC) isozymes, making it a valuable chemical probe for studying cellular signaling. ucl.ac.ukacs.org Phorbol esters, including this compound, exert their effects by binding to the regulatory domain of PKC, which subsequently leads to the enzyme's redistribution from the cytosol to the cellular membrane, a process often referred to as "translocation," followed by activation and phosphorylation of downstream substrates. ucl.ac.uk

In detailed in vitro studies, this compound (Sap A) has been investigated for its interactions with purified recombinant PKC isozymes, including α, β2, γ, δ, ε, and ζ, utilizing a phosphatidylserine/Triton X-100 mixed micellar system as a cellular membrane model. ucl.ac.uk These studies have shown that the binding affinity and activation potency of various phorbol esters, including this compound, correlate with their observed biological activities. ucl.ac.uk While compounds like 12-O-tetradecanoylphorbol-13-acetate (TPA) are known as potent tumor promoters, this compound has been categorized as a "non-promoter" yet an effective agonist of PKC isozymes. ucl.ac.uk This distinction highlights its potential for dissecting specific PKC-mediated pathways without inducing the broad tumor-promoting effects associated with other phorbol esters.

Chemical probes like this compound are indispensable tools in chemical biology, enabling researchers to perturb and understand the function of specific proteins in complex living systems, such as cells and organisms. nih.govicr.ac.uknih.govpromega.com.au They offer advantages over genetic approaches by providing precise, concentration- and time-dependent control over target protein modulation, which is crucial for elucidating protein roles in physiological and pathological processes and for validating potential drug targets. icr.ac.uknih.govpromega.com.au

Current Gaps in Knowledge and Rationale for Advanced Research on this compound

Despite the established role of phorbol esters in modulating PKC activity, a significant gap remains in fully understanding the structure-activity relationships that dictate their diverse biological outcomes. The specific biological effects observed with different phorbol esters in vivo cannot be entirely explained by their in vitro interactions with PKC isozymes alone, suggesting the involvement of additional intracellular components that may modulate these effects. ucl.ac.uk

Furthermore, while TPA has been extensively studied as a representative and potent tumor-promoting phorbol ester, there is a relative scarcity of detailed investigations into the interaction of other phorbol esters, such as this compound, with individual PKC isozymes both in vitro and in vivo. ucl.ac.uk This lack of comprehensive data limits the ability to fully correlate the distinct in vivo biological effects of these compounds with their precise molecular mechanisms. Advanced research on this compound is warranted to fill these knowledge gaps, particularly to elucidate its specific binding profiles and activation kinetics across the full spectrum of PKC isozymes and other potential targets. Such studies could provide deeper insights into the nuanced roles of individual PKC isoforms in various cellular processes and disease states.

The broader rationale for continued research on this compound aligns with the critical need for high-quality chemical probes in biomedical research. icr.ac.uknih.govpromega.com.au By providing a more complete understanding of its molecular targets and mechanisms, this compound could be optimized or serve as a scaffold for developing novel, highly selective tools. These advanced probes would facilitate more precise investigations into biological pathways, potentially leading to the identification and validation of new therapeutic targets for a range of diseases, including those where PKC signaling is implicated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H37NO7 B1681441 Sapintoxin A CAS No. 79083-69-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79083-69-5

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

IUPAC Name

[(1R,2R,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate

InChI

InChI=1S/C30H37NO7/c1-15-11-21-20(24(15)34)12-18(14-32)13-22-25-28(4,5)30(25,38-17(3)33)26(16(2)29(21,22)36)37-27(35)19-9-7-8-10-23(19)31-6/h7-11,13,16,20-22,25-26,31-32,36H,12,14H2,1-6H3/t16-,20+,21-,22+,25-,26-,29+,30-/m1/s1

InChI Key

KBSBUGUKMIUBEE-WQYXQGCUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@H]4CC(=C3)CO)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4CC(=C3)CO)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-O-(N-methylaminobenzoyl)-13-O-acetyl-4-deoxyphorbol
sapintoxin A

Origin of Product

United States

Natural Occurrence, Isolation, and Structural Elucidation of Sapintoxin a

Botanical Sources and Geographic Distribution of Sapintoxin A-Producing Species

This compound, like other phorbol (B1677699) esters, originates exclusively from specific plant families, highlighting a unique aspect of its natural distribution.

Specificity of Sapium indicum as a Primary Source

The primary botanical source for this compound is Sapium indicum (Willd.), a plant species predominantly found in regions such as Bangladesh acs.org. This compound, alongside related compounds like Sapintoxin D and Sapintoxin E, has been successfully isolated from the latex and fruits of Sapium indicum ucl.ac.ukucl.ac.ukacs.orgresearchgate.netnih.gov. This specificity underscores the importance of Sapium indicum as a key natural reservoir for this particular diterpene ester.

Related Plant Families Yielding Diterpene Esters (e.g., Euphorbiaceae, Thymelaeaceae)

Beyond Sapium indicum, this compound belongs to a broader group of diterpene esters, including tiglianes, ingenanes, and daphnanes, which are characteristic constituents of the plant families Euphorbiaceae and Thymelaeaceae ucl.ac.ukucl.ac.ukresearchgate.netugto.mxtaylorfrancis.comnih.gov. These two families are recognized as the sole natural sources for such compounds ucl.ac.uk. The presence of these polyhydroxylated diterpene esters is a defining phytochemical feature of these plant groups ucl.ac.uk.

Other notable diterpene esters found within these families include:

Thymelaeatoxin-A and resiniferonol-9,13,14-orthophenyl acetate (B1210297), isolated from Thymelaea hirsuta (Thymelaeaceae) ucl.ac.ukucl.ac.uk.

Mezerein, a daphnane (B1241135) derivative found in Daphne blagayana (Thymelaeaceae) ucl.ac.ukucl.ac.uknih.gov.

Ingenol mebutate, derived from Euphorbia peplis (Euphorbiaceae) nih.gov.

The distribution of these compounds across various species within Euphorbiaceae and Thymelaeaceae indicates a shared biosynthetic pathway for these complex diterpenoid structures.

Advanced Chromatographic and Separation Methodologies for this compound Isolation

The isolation and purification of this compound from complex plant matrices require sophisticated chromatographic and separation techniques.

Application of Centrifugal Liquid Chromatography

Centrifugal Liquid Chromatography (CLC) plays a pivotal role in the initial separation stages of sapintoxins. This technique has been effectively employed to separate ether-soluble resins obtained from Sapium indicum fruit oil ucl.ac.ukacs.org. CLC, a form of liquid-liquid chromatography, operates without a solid support, instead relying on centrifugal force to retain the liquid stationary phase within the column rotachrom.comijpra.commanufacturingchemist.com. This method is particularly valuable for separating components with closely related partition ratios, making it suitable for the complex mixtures found in plant extracts ijpra.com. For instance, a 4 mm-thick silica (B1680970) gel disc and a gradient elution with toluene:hexane at a flow rate of 4 ml/min were used in one reported CLC separation of Sapium indicum fruit oil ucl.ac.uk.

Utilization of Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a crucial technique utilized for both the analysis and final purification of this compound and other related diterpenes ucl.ac.ukucl.ac.ukacs.orgresearchgate.netnih.gov. TLC is an affinity-based separation method where compounds in a mixture migrate differentially based on their affinities for a stationary phase (typically silica gel or aluminum oxide coated on a plate) and a mobile phase (solvent) sigmaaldrich.comsavemyexams.com. This technique is effective for purifying small quantities of daphnanes and tiglianes ucl.ac.uk. For instance, Sapintoxin D, a related phorbol ester, was purified using adsorption TLC on silica gel G, followed by partition TLC with 20% digol coated on kieselguhr G acs.org.

Optimization of Extraction and Purification Protocols

The comprehensive isolation of biologically active diterpene esters, including this compound, necessitates a multi-stage fractionation approach. These protocols typically involve a sequence of separation techniques to achieve high purity. Common steps include:

Liquid-liquid partition: This initial step separates compounds based on their differential solubility between two immiscible liquid phases ucl.ac.ukucl.ac.uk.

Column chromatography: This widely used method involves a stationary phase packed into a column and a mobile phase that carries components through, separating them based on affinity ucl.ac.ukucl.ac.ukrotachrom.com.

Preparative adsorption and partition liquid chromatography: These techniques further refine the separation process, often leading to enriched fractions of the target compounds ucl.ac.ukucl.ac.uk.

High-Performance Liquid Chromatography (HPLC): HPLC is frequently employed for the final purification and analytical confirmation of isolated diterpenes due to its high resolution ucl.ac.ukucl.ac.ukresearchgate.net. Both thin layer and normal phase HPLC have proven valuable for analyzing and purifying small quantities of daphnanes and tiglianes ucl.ac.uk.

The structural elucidation of isolated diterpenes, such as this compound, is typically achieved through a combination of advanced spectroscopic techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, Mass Spectrometry (MS), and Infrared (IR) spectroscopy ucl.ac.ukucl.ac.ukacs.orgscienceopen.com. These methods provide detailed information about the molecular structure, confirming the identity and purity of the isolated compound.

Spectroscopic Characterization Techniques for this compound

The structural confirmation and elucidation of complex natural products like this compound are critically dependent on a suite of advanced spectroscopic methods. These techniques collectively provide comprehensive data on molecular formula, connectivity, and stereochemistry uib.nochemrxiv.orgwiley.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural confirmation of organic molecules, including natural products such as this compound wiley.comjchps.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to facilitate the elucidation of diterpene structures ucl.ac.uk. These experiments, such as COSY, TOCSY, ROESY, HMQC, and HMBC, provide information about the connectivity of atoms and the spatial relationships between protons jchps.com. For phorbol esters, NMR spectra are typically characteristic, aiding in the identification of various proton and carbon environments within the complex polycyclic framework and attached ester groups acs.org. While specific detailed NMR data for this compound (e.g., chemical shifts and coupling constants) were not available in the provided search results, its structure consistency is confirmed through such analyses ucl.ac.uk.

Mass Spectrometry Applications in Molecular Formula Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of chemical compounds wiley.comneu.edu.tr. For this compound, mass spectrometry applications are crucial for confirming its molecular formula and precise molecular weight ucl.ac.uk. The technique provides the exact mass of the molecular ion, from which the molecular formula can be accurately deduced neu.edu.tr.

The determined molecular formula for this compound is C30H37NO7, with a molecular weight of 523.6173 ncats.io. This information is fundamental for understanding the compound's composition and is typically obtained through high-resolution mass spectrometry (HRMS) neu.edu.tr.

Table 1: Molecular Data for this compound

PropertyValue
Molecular FormulaC30H37NO7
Molecular Weight523.6173 Da

Ancillary Spectroscopic Methods for Elucidating Stereochemistry

The elucidation of stereochemistry, which refers to the three-dimensional arrangement of atoms in a molecule, is critical for natural products due to its profound impact on their biological activity mhmedical.comnp-mrd.orgrijournals.com. For complex molecules like this compound, where multiple chiral centers exist, determining the absolute stereochemistry is a significant challenge ncats.ionih.gov.

While the specific ancillary methods used for this compound's stereochemistry were not explicitly detailed in the search results, the absolute stereochemistry of this compound is known, with eight defined stereocenters ncats.io. General methods employed for such complex natural products often include advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), which provide information on spatial proximity between nuclei jchps.comnih.gov. Additionally, X-ray crystallography, when suitable crystals can be obtained, offers definitive three-dimensional structural information and absolute stereochemistry mhmedical.com. Computational methods, such as DP4 analysis, which combine calculated and experimental NMR shifts, have also emerged as powerful tools for assigning stereochemistry nih.govyoutube.com. The precise definition of this compound's stereochemistry, as indicated by its IUPAC name, confirms that comprehensive analysis, likely involving a combination of these advanced techniques, was successfully undertaken ncats.io.

Biosynthetic Pathways and Enzyme Systems for Sapintoxin a

Proposed Biosynthetic Route for Phorbol (B1677699) Esters

The biosynthesis of phorbol esters commences with the universal C5 isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) mdpi.commdpi.com. These foundational units are condensed to form longer prenyl diphosphates. For diterpenoids, such as phorbol esters, the crucial C20 precursor is geranylgeranyl diphosphate (GGPP) mdpi.commdpi.com.

The formation of GGPP is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPs) mdpi.commdpi.commdpi.com. Subsequently, GGPP undergoes cyclization to form the characteristic tetracyclic phorbol core. A key intermediate in this cyclization process is casbene (B1241624), a diterpene formed from GGPP by the action of a terpene synthase known as casbene synthase (CAS) mdpi.commdpi.combiorxiv.orgchem960.comwikipedia.orgnih.gov. The biosynthesis of phorbol esters is broadly categorized into three phases: (a) the formation of the C20 tetracyclic phorbol core, (b) the esterification of the polyhydroxy groups present at the C-12, C-13, and C-20 positions of the phorbol core, and (c) subsequent modifications of the carbon skeleton and side chains mdpi.commdpi.com.

Enzymatic Transformations and Precursor Incorporation in Sapintoxin A Biosynthesis

The conversion of basic isoprenoid units into the elaborate structure of this compound involves several enzymatic transformations:

Geranylgeranyl diphosphate synthase (GGPPs) : This enzyme catalyzes the head-to-tail condensation of IPP and DMAPP units to yield GGPP, providing the fundamental C20 backbone for diterpenoid synthesis mdpi.commdpi.commdpi.com.

Casbene synthase (CAS) : As a crucial terpene synthase, CAS is responsible for the cyclization of GGPP to casbene, which serves as a pivotal intermediate for the subsequent construction of the phorbol core mdpi.commdpi.combiorxiv.orgchem960.comwikipedia.orgnih.gov. In vitro functional analysis has confirmed the activity of casbene synthase homologs, such as CasA 163, in converting GGPP to casbene chem960.com.

Cytochrome P450 monooxygenases (CYP450s) and Cytochrome P450 reductase (CPR) : These enzymes play significant roles in the oxidative modifications of the phorbol core and its side chains, including hydroxylation reactions that are essential for creating the diverse array of phorbol ester structures mdpi.commdpi.combiorxiv.org.

Acyltransferases : Following the formation of the phorbol core, acyltransferases are responsible for the esterification of the hydroxyl groups, typically at the C-12, C-13, and C-20 positions, with various fatty acids or aromatic acid moieties mdpi.commdpi.combiorxiv.orgresearchgate.net. In the case of this compound, the phorbol core is specifically acylated with a 2-methylaminobenzoate group at the C-12 position and an acetate (B1210297) group at the C-13 position nih.gov. While the general involvement of acyltransferases in phorbol ester biosynthesis is established, the specific acyltransferases responsible for the precise esterification pattern of this compound have not been fully characterized in the provided literature.

Terpene hydroxylase : This enzyme class is also implicated in the biosynthesis of phorbol esters, contributing to the hydroxylation steps that modify the terpene skeleton mdpi.commdpi.combiorxiv.orgresearchgate.net.

These enzymatic steps collectively ensure the accurate incorporation of precursors and the precise modification of the carbon skeleton, leading to the formation of this compound.

Genetic and Molecular Approaches to Investigate Biosynthetic Enzymes

Genetic and molecular techniques have been instrumental in unraveling the biosynthetic pathways of phorbol esters, particularly in plants like Jatropha curcas.

Gene Identification and Cloning : Researchers have identified and cloned genes encoding key enzymes involved in phorbol ester biosynthesis. For instance, the gene encoding geranylgeranyl diphosphate synthase (Jc-GGPPS) from J. curcas has been cloned and characterized, providing insights into its role as a potential initiator molecule in phorbol ester biosynthesis mdpi.com. Homologs of casbene synthase genes have also been isolated from the Jatropha genome chem960.com.

Gene Expression Analysis : Quantitative reverse transcription polymerase chain reaction (qRT-PCR) has been employed to investigate the expression profiles of genes involved in terpenoid and phorbol ester biosynthesis across different plant tissues and developmental stages mdpi.commdpi.combiorxiv.org. Studies in J. curcas have revealed tissue-specific expression patterns, with higher transcript accumulation in reproductive organs and young tissues, suggesting elevated biosynthesis rates in these parts mdpi.commdpi.combiorxiv.org.

Gene Silencing and RNA Interference (RNAi) : Virus-Induced Gene Silencing (VIGS) and RNAi techniques have been utilized to functionally characterize candidate genes. Transient gene suppression of casbene synthase genes in Jatropha leaves, for example, led to a significant reduction in phorbol ester content, demonstrating their critical function in the pathway chem960.comnih.gov. Single knockdown of genes for GGPP synthase, terpene synthase, and casbene synthases can reduce phorbol ester content by up to 80%, while a double knockdown can lead to reductions below 15% of control levels nih.gov.

Bioinformatics and Functional Characterization : Bioinformatics approaches have been used to identify candidate genes potentially involved in phorbol ester biosynthesis by comparing gene expression levels in tissues with high phorbol ester content against those with undetectable levels chem960.com. In vitro functional assays further confirm the enzymatic activity of the identified genes, such as the conversion of GGPP into casbene by a casbene synthase homolog chem960.com.

These molecular approaches provide a deeper understanding of the genetic regulation and enzymatic machinery underlying phorbol ester biosynthesis.

Chemoenzymatic and Synthetic Biology Strategies for Biosynthesis Elucidation and Modification

Chemoenzymatic and synthetic biology strategies offer powerful tools for both elucidating complex biosynthetic pathways and for the potential modification or production of natural compounds like this compound.

Chemoenzymatic Synthesis : This approach combines chemical synthesis with enzymatic reactions to produce complex molecules or their intermediates nih.gov. For phorbol esters, chemoenzymatic synthesis can be used to generate specific derivatives or labeled intermediates, which are invaluable for studying enzyme mechanisms, substrate specificities, and the precise steps involved in the biosynthesis. This can also aid in mapping phorbol ester binding domains to enzymes like protein kinase C (PKC) nih.gov.

Synthetic Biology and Metabolic Engineering : Synthetic biology aims to design and construct new biological parts, devices, and systems, or to re-design existing natural biological systems for useful purposes. In the context of phorbol esters, this could involve metabolically engineering host organisms (e.g., microbes or plants) to produce phorbol core structures or specific phorbol esters through the heterologous expression of plant biosynthetic genes chem960.com. This approach holds promise for altering the levels or types of phorbol esters produced, potentially leading to the development of low-toxicity varieties of plants like Jatropha curcas chem960.com.

Enzyme Characterization and Engineering : In vitro enzymatic studies are crucial for understanding the catalytic mechanisms, substrate specificities, and kinetics of the enzymes involved in phorbol ester biosynthesis. This knowledge can then be applied to enzyme engineering, where enzymes are modified through directed evolution or rational design to improve their efficiency, alter their product specificity, or enable the synthesis of novel phorbol ester analogs.

These advanced strategies contribute significantly to both the fundamental understanding of this compound biosynthesis and its potential manipulation for various applications.

Chemical Synthesis and Analog Design of Sapintoxin a and Derivatives

Strategies for the Total Synthesis of Complex Phorbol (B1677699) Ester Scaffolds

The phorbol ester scaffold, which forms the core of sapintoxins, is a tetracyclic diterpenoid characterized by its unique oxidation pattern and strained ring system. The total synthesis of such complex scaffolds has historically been a formidable challenge in organic chemistry, with efforts spanning decades. nih.govacs.org

One notable advancement in this field is the development of a "two-phase terpene synthesis strategy." This approach aims to mimic the underlying logic of biosynthesis, enabling a more concise chemical synthesis of complex terpenes. For instance, this strategy has been successfully applied to achieve the first enantiospecific total synthesis of (+)-phorbol in 19 steps from the readily available monoterpene (+)-3-carene. nih.govresearchgate.net This multi-step synthesis is designed not necessarily to displace natural isolation or semi-synthesis for bulk production, but rather to facilitate access to analogs possessing unique oxidation patterns that are otherwise difficult to obtain. nih.gov

A key challenge in the total synthesis of phorbol involves the incorporation of oxygen atoms at specific positions, such as C-12 and C-13. Early landmark studies in phorbol synthesis, for example, involved preparing an α-oxygenated enone from a ketone, followed by cyclopropanation to introduce C-13 oxidation through a multi-step sequence. nih.gov The difficulty in installing this functionality is well-recognized in the field. nih.gov

The total synthesis of phorbol esters often involves overcoming issues related to the strained nature of certain double bonds and achieving site-selective oxidations. For example, in the synthesis of taxanes (another complex diterpene family with structural similarities in synthetic challenges), selective C13 allylic oxidation has been achieved using specific chromium(V) reagents. acs.org Such methodologies are crucial for building the highly functionalized phorbol core.

Partial Synthesis Approaches for Sapintoxin A and its Analogs

Partial synthesis, also known as semi-synthesis, involves using naturally isolated compounds as starting materials and chemically modifying them to create desired products. brainly.intapi.com This approach is particularly advantageous for complex natural products like sapintoxins, where total synthesis can be exceedingly difficult and resource-intensive. Semi-synthetic modifications allow for the introduction of various functional groups onto the core structures, potentially enhancing their pharmacological properties or creating novel derivatives. researchgate.net

Sapintoxin D, a phorbol ester, has been successfully synthesized via partial synthesis, demonstrating the utility of this approach for obtaining sapintoxin analogs. The semi-synthesis of Sapintoxin D (12-O-[2-methylaminobenzoyl]-phorbol-13-acetate) from phorbol has been described. researchgate.netresearchgate.net This process typically involves the Steglich esterification of phorbol 13,20-diacetate with N-FMOC protected anthranilic acid. researchgate.net

Sapintoxin D is particularly notable for its application as a fluorescent bioprobe. It serves as a convenient tool for studying the mechanisms of action of phorbol esters in mammalian cells, including their interactions with drug targets such as Protein Kinase C (PKC), TRPM8, and SERCA. researchgate.netresearchgate.netnih.gov The synthesis of such probes often involves coupling unprotected N-methylanthranilic acid with alcohols under Steglich esterification conditions. researchgate.net Fluorescent probes, in general, are designed with a fluorophore, a linker, and a pharmacophore, with linkers like polyethylene (B3416737) glycol chains used to adjust lipophilicity and improve water solubility. nih.gov

The semi-synthetic derivatization of phorbol and sapintoxin cores allows for the exploration of new chemical entities with potentially improved properties. This strategy is crucial when the natural product itself is scarce or has suboptimal pharmacological profiles. By modifying the core structure, researchers can aim to enhance potency, stability, or other pharmacokinetic and pharmacodynamic aspects. tapi.comresearchgate.net

For phorbol esters, the C12 and C13 positions are particularly important sites for derivatization, as substituents at these locations strongly influence their biological activity. nih.govacs.org Semi-synthetic approaches can involve esterification of hydroxyl groups on the phorbol backbone with various fatty acids or other chemical moieties to create a library of derivatives. For instance, phorbol 12-myristate 13-acetate (PMA or TPA) is a well-known synthetic derivative of phorbol, formed by esterification with myristic acid and acetic acid. ontosight.ai While specific details on the semi-synthetic derivatization of this compound cores are less explicitly detailed in general literature, the principles applied to phorbol and other phorbol esters are directly relevant.

The table below illustrates key compounds mentioned in the context of sapintoxin and phorbol ester synthesis and derivatization:

Compound NamePubChem CID
This compound108085
Sapintoxin D114977
Phorbol442070
Phorbol 12-myristate 13-acetate (PMA)27924

Rational Design and Synthesis of Novel this compound Derivatives

Rational drug design involves the deliberate engineering of molecules to achieve specific biological outcomes. For this compound and other phorbol esters, this often focuses on modulating their interaction with protein kinase C (PKC) isoforms, which are key targets for their biological activities. nih.govacs.orgnih.gov

For example, shorter-chain phorbol ester congeners, such as phorbol 12,13-diacetate and C12-deoxyphorbol 13-acetate (Prostratin), exhibit different biological responses compared to tumor-promoting phorbol esters like TPA. nih.gov This highlights how subtle changes in the C12/13 substituents can drastically alter the compound's activity profile, influencing aspects like PKC activation and membrane partitioning. nih.gov Rational design aims to exploit these structure-activity relationships to create derivatives with desired properties, such as enhanced affinity for specific PKC isoforms or altered cellular responses. nih.govacs.orgnih.gov

Introducing specific chemical modifications into the this compound scaffold typically involves synthetic organic chemistry techniques tailored to the phorbol core. While general methodologies for chemical modification of biomolecules exist (e.g., modifying phosphate (B84403) backbones, sugar units, or introducing new side chains in aptamers and mRNA mdpi.comresearchgate.netnih.govchemrxiv.org), for phorbol esters, the focus is often on esterification, de-esterification, and functional group interconversions at the hydroxyl-rich positions.

Key methodologies include:

Esterification : Attaching various carboxylic acids to the hydroxyl groups, particularly at C12 and C13, is a primary method for creating diverse phorbol ester derivatives. This can involve standard esterification reactions using acid chlorides, anhydrides, or carbodiimide (B86325) coupling reagents (like Steglich esterification). researchgate.netontosight.ai

Selective Protection/Deprotection : Given the numerous hydroxyl groups on the phorbol scaffold, selective protection and deprotection strategies are crucial to ensure that modifications occur at desired positions without affecting others. nih.gov

Oxidation/Reduction : Introducing or modifying carbonyl groups or hydroxyls at specific carbons (e.g., C3, C9, C12, C13, C20) can significantly impact the molecule's properties. nih.govacs.org

Introduction of Fluorescent Tags : For creating probes like Sapintoxin D, specific chromophores (e.g., N-methylanthranilate) are incorporated, often through esterification, to enable fluorescent tracking and study of their cellular interactions. researchgate.netnih.gov

The challenges lie in achieving site-selectivity and maintaining the integrity of the complex and sensitive phorbol core throughout the synthetic sequence. Advances in synthetic methodologies continue to expand the possibilities for precisely tailoring the structure of this compound and its derivatives.

Molecular Mechanisms of Action of Sapintoxin a

Downstream Molecular Signaling Cascades Modulated by Sapintoxin A

The activation of PKC by this compound has far-reaching consequences, influencing a variety of downstream molecular signaling cascades that regulate fundamental cellular processes.

The early biological events triggered by phorbol (B1677699) esters like this compound, such as the phosphorylation of an 80 kDa protein and the inhibition of [125I]EGF binding, are implicated in the mitogenic response of cells. The broader interaction of phorbol esters with PKC impacts the activities of various enzymes, the biosynthesis of proteins, DNA, and polyamines, as well as processes of cell differentiation and gene expression. PKC activation, mediated by phorbol esters, is known to trigger diverse cellular responses, including inflammatory processes.

The functional specificity of homologous PKC isozymes is largely determined by their subcellular localization following activation. Upon activation, each isozyme translocates to a unique subcellular site where it is anchored by specific proteins known as Receptors for Activated C-Kinase (RACKs). RACKs play a crucial role in controlling both the isozyme-specific localization and the activation of PKC, thereby influencing the specificity of downstream signaling. PKC isozymes are involved in a wide array of cellular responses, including but not limited to permeability, contraction, migration, hypertrophy, proliferation, apoptosis, and secretion.

Different phorbol esters can induce divergent phosphorylation patterns of PKC delta, an isoform significantly involved in phorbol ester-induced apoptosis and tumor necrosis factor-alpha (TNF-α) secretion in LNCaP cells. The kinetics of Ca²⁺-induced translocation, mediated by the C2 domain, is faster than that triggered by the C1 domain, suggesting a potential sequential activation pattern influenced by stimulus specificities. In phagocytic cells, for instance, an initial calcium burst during endosome formation activates PKCα, initiating phagosome formation. This is sequentially followed by the translocation and activation of PKCδ and PKCε, which are involved in phagosome maturation and lysosomal fusion. PKCα is also capable of phosphorylating PKCε. Furthermore, ceramide, generated by PKCδ, can activate PKCζ, which subsequently inhibits PKCα/βII at the perinuclear space. PKCζ itself possesses constitutive kinase activity and can activate other PKC isoforms. Beyond these, PKC plays critical roles in modulating synaptic plasticity and regulating the targeting of the NR1 subunit of NMDARs to the postsynaptic membrane.

This compound as a Chemical Probe in Cell Biology

Chemical probes are indispensable small-molecule reagents in chemical biology, designed to selectively interact with and modulate specific biological targets, typically proteins, within a living system. nih.govwikipedia.org These probes are crucial for investigating biological mechanisms and exploring protein function. nih.govmskcc.org this compound has demonstrated its utility in this capacity, specifically being noted as a probe for F-actin. ufpr.br This application underscores its significance in studying the cytoskeleton and related cellular processes.

Utility in Deciphering Protein Function and Target Validation

The application of chemical probes, such as this compound, is fundamental to deciphering protein function and validating potential drug targets. nih.govnih.gov By selectively binding to and altering the function of a specific protein, a chemical probe can elicit a measurable cellular phenotype, thereby providing insights into the role of that protein in a biological system. wikipedia.org For instance, the use of this compound as an F-actin probe enables researchers to investigate the functions of F-actin, a key component of the cytoskeleton, in processes like cell motility, division, and structural integrity. ufpr.br This approach is vital for understanding the mechanisms of bioactive molecules, developing improved derivatives, and minimizing off-target effects in drug development. nih.gov The publication and dissemination of high-quality chemical probes accelerate the functional annotation of proteins and inform drug discovery efforts. nih.gov

Characteristics of this compound for High-Quality Chemical Probing

For a chemical compound to be considered a high-quality chemical probe, it should ideally exhibit several key characteristics. These include high affinity for its intended target, ensuring potent interaction, and high binding selectivity, which minimizes off-target effects and ensures that observed biological outcomes are attributable to the specific target modulation. wikipedia.org High efficacy is also a critical characteristic, referring to the probe's ability to effectively alter the function of its target. wikipedia.org

While this compound is recognized as an F-actin probe, the detailed quantitative characteristics such as its precise affinity (e.g., Kd or Ki values), comprehensive selectivity profile across a broad range of potential off-targets, or specific efficacy metrics are not explicitly provided in the available research findings. ufpr.br Such detailed characterization is essential for establishing a probe's reliability and ensuring the accurate interpretation of experimental results in cell biology.

Biological Activities of Sapintoxin a in Preclinical Models

In Vitro Cellular Investigations

Preclinical in vitro studies have explored the impact of Sapintoxin A on various cellular processes, including proliferation, differentiation, immune responses, platelet aggregation, and antiviral activity.

Modulation of Cell Proliferation and Growth in Defined Cell Lines

This compound exhibits a dual modulatory effect on cell proliferation and growth, depending on the cell type. It functions as an effective in vitro mitogen for freshly derived human melanocytes. At a concentration of 50 nM, this compound induced a four to fivefold increase in melanocyte number over untreated control cultures within seven days, a proliferative effect comparable to that achieved with 50 nM 12-O-tetradecanoylphorbol 13-acetate (TPA, PubChem CID: 27924). Similar growth-promoting results were observed with an established, non-tumorigenic line of murine melanocytes. fishersci.at

Conversely, this compound demonstrated a potent anti-proliferative effect against transformed melanocyte lines of both murine and human origin. This inhibition of proliferation was associated with observable morphological alterations and an increase in melanin (B1238610) production, consistent with induced cytodifferentiation in these transformed cells. fishersci.at

Furthermore, this compound, as a potent activator of protein kinase C (PKC) with a Ka of 76 nM, is utilized as a negative control in biochemical studies investigating the role of PKC in cell proliferation. wikipedia.org In Swiss 3T3 cells, this compound induced a dose-dependent increase in the phosphorylation of an 80 kd (80K) substrate protein for PKC, with a Ka value of 20 nM. citeab.com Concurrently, it caused a dose-dependent inhibition of epidermal growth factor (EGF) binding to its receptor in Swiss 3T3 cells, showing a Ki of 8 nM. citeab.com These early cellular events, including 80K phosphorylation and inhibition of EGF binding, are suggested to contribute to the mitogenic response elicited by this compound. citeab.com

Table 1: Effects of this compound on Cell Proliferation and Growth

Cell Line TypeEffect of this compound (50 nM)Observed OutcomeReference
Human Melanocytes (freshly derived)Mitogenic4-5 fold increase in cell number (7 days) fishersci.at
Murine Melanocytes (non-tumorigenic)MitogenicSupported cell growth fishersci.at
Transformed Murine Melanoma CellsAnti-proliferativeInhibition of proliferation, morphological changes, increased melanin fishersci.at
Transformed Human Melanoma CellsAnti-proliferativeInhibition of proliferation, morphological changes, increased melanin fishersci.at
Swiss 3T3 CellsPKC activation (Ka)20 nM for 80K protein phosphorylation citeab.com
Swiss 3T3 CellsEGF binding inhibition (Ki)8 nM citeab.com

Induction of Cellular Differentiation (e.g., HL-60 cells)

Sapintoxins, including this compound, have been shown to induce cellular differentiation. Specifically, irritant daphnanes and tiglianes, which encompass sapintoxins, are capable of inducing the differentiation of HL-60 cells (a human promyelocytic leukemia cell line) at concentrations of 20 nM and greater. badd-cao.net This effect on HL-60 cell differentiation is a well-documented response to various compounds and is often utilized as a model for studying myeloid differentiation. badd-cao.netuni.luwikipedia.orgciteab.com

Effects on Immune Cell Responses and Pro-inflammatory Activities

This compound has demonstrated effects on immune cell responses, particularly its ability to induce lymphocyte mitogenesis in vitro. wikipedia.org While this compound is a potent activator of Protein Kinase C (PKC) wikipedia.orgciteab.comontosight.ainih.gov, a pathway often associated with pro-inflammatory responses, it is characterized as a non-tumor-promoting phorbol (B1677699) ester. wikipedia.orgontosight.ai In studies evaluating vascular changes, this compound at concentrations of 0.1 µM and 0.25 µM significantly increased perfusion pressure in rabbit skin, although it did not affect colloidal carbon leakage compared to control values. citeab.com This suggests an influence on vascular dynamics, which can be part of an inflammatory process.

Evaluation of Platelet Aggregating Activity

This compound has been observed to induce the aggregation of both human and rabbit platelets. wikipedia.org This activity is shared with other phorbol esters and is a notable biological effect of this compound. Extracts from Sapium indicum (from which sapintoxins are isolated) have been reported to induce platelet aggregation in human blood at very low concentrations, ranging from 10 to 50 pg/ml, indicating high potency. ctdbase.org This effect is independent of the presence of a 4β-hydroxyl group, a structural feature found in some phorbol esters. ctdbase.org

Anti-Viral Activity (e.g., Anti-HIV Activity)

Investigations into the antiviral properties of phorbol esters, including sapintoxins, have indicated their activity against Human Immunodeficiency Virus type 1 (HIV-1). ontosight.ai This suggests that this compound, as a member of the phorbol ester class, may possess anti-HIV activity. Further research on related diterpenoids, such as daphnane (B1241135) diterpenoids, has also shown significant anti-HIV activity, reinforcing the potential for compounds within this structural class to exhibit antiviral properties.

In Vivo Studies Using Established Model Organisms

Limited in vivo studies have been conducted to evaluate the biological activities of this compound. It has been shown to induce erythema in vivo, indicating an irritant effect on skin. wikipedia.org

In studies using CD-1 mice, this compound (at doses up to 20 nmol) was found to be neither a complete nor a second-stage tumor promoter. ontosight.ai However, a synergistic effect was observed when this compound was co-administered with sub-hyperplastic doses of the calcium ionophore A23187 (Calcimycin, PubChem CID: 11957499). In this combination, tumors appeared in a dose-dependent manner, and the combination was also hyperplasiogenic (inducing epidermal hyperplasia) in mouse skin. ontosight.ai This finding highlights a complex interplay of this compound with other agents in vivo, particularly in the context of cellular proliferation and tissue responses.

Table 2: In Vivo Effects of this compound

Model OrganismCondition/Co-treatmentObserved Biological ActivityReference
Mouse skinAlone (up to 20 nmol)Induced erythema; not a complete or second-stage tumor promoter wikipedia.orgontosight.ai
Mouse skinWith A23187 (5 μg, 10 μg)Synergistic tumor appearance (dose-dependent); hyperplasiogenic ontosight.ai

Assessment of Hyperplastic and Tumor Promotion Responses in Rodent Models

Studies in rodent models, specifically using CD-I mouse skin, have evaluated the hyperplastic and tumor promotion responses induced by this compound. This compound, when administered alone at doses up to 20 nmol, was found to be neither a complete nor a second-stage tumor promoter. Current time information in Aurangabad, IN.wikipedia.org This indicates that, on its own, this compound does not initiate or significantly advance the tumor promotion process in this specific rodent model under the tested conditions.

However, the compound did exhibit hyperplasiogenic effects in mouse skin when co-administered with certain biological modulators. Current time information in Aurangabad, IN.

Synergistic Effects with Other Biological Modulators (e.g., Calcium Ionophores)

A notable finding in the preclinical assessment of this compound is its synergistic effect with calcium ionophores. When this compound was co-administered with sub-hyperplastic doses of the calcium ionophore A23187 (PubChem CID: 11957499) (5 µg and 10 µg) in CD-I mouse skin, tumors appeared in a dose-dependent manner. Current time information in Aurangabad, IN.wikipedia.org This combination also demonstrated hyperplasiogenic effects in mouse skin. Current time information in Aurangabad, IN. This suggests that while this compound alone may not be a direct tumor promoter, its interaction with agents that modulate intracellular calcium levels can significantly influence cellular proliferation and tumor development. This synergistic activity positions this compound as a valuable probe for investigating the involvement of PKC isozymes in the complex processes of tumor promotion and cell proliferation. wikipedia.org

Table 1: Effects of this compound in CD-I Mouse Skin

Compound(s) AdministeredTumor Promotion Response (up to 20 nmol)Hyperplastic Response
This compound aloneNeither complete nor second-stage promoter Current time information in Aurangabad, IN.wikipedia.orgNot explicitly stated as significant without co-administration Current time information in Aurangabad, IN.
This compound + Calcium Ionophore A23187 (5 µg and 10 µg)Tumors appeared in a dose-dependent manner Current time information in Aurangabad, IN.wikipedia.orgHyperplasiogenic Current time information in Aurangabad, IN.

Studies in Non-Mammalian Vertebrate Models (e.g., Danio rerio)

Applications in other relevant in vivo biological assays

Beyond its assessment in hyperplastic and tumor promotion responses, specific detailed research findings on the applications of this compound in other relevant in vivo biological assays were not extensively documented in the provided search results. While general discussions of in vivo bioassays exist, and some studies mention the toxic effects of Sapium indicum fruit extracts (from which this compound is isolated) on laboratory animals researchgate.netarjournals.org, direct, specific in vivo biological assays for isolated this compound, outside of the context of tumor promotion and PKC activation, were not found.

Structure Activity Relationship Sar of Sapintoxin a and Analogs

Methodological Approaches for SAR Determination

Determining the SAR of Sapintoxin A and its analogs involves a combination of experimental and computational methodologies. Experimental SAR studies typically entail the synthesis and biological testing of a series of compounds that are structurally related to a known active compound. researchgate.net This systematic approach allows researchers to observe how specific structural modifications impact biological responses. researchgate.net

For the visualization and analysis of SAR patterns, various graphical methods are employed, including extensions of conventional R-group tables, scaffold-based techniques, and molecular networks. nih.gov The SAR matrix (SARM) method, for instance, systematically extracts structurally related compound series from datasets, visualizes SAR patterns, and generates virtual candidate compounds for further exploration. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational method that quantifies the relationship between chemical structures and their biological activities through mathematical models. uni.lumdpi.com This approach enables the prediction of biological activity for new chemical compounds based on their structural and physicochemical features, playing a crucial role in drug discovery and lead compound optimization. uni.lumdpi.com

The QSAR modeling process typically begins with a library of chemical compounds whose biological activity has been experimentally determined. uni.lu Chemical descriptors, which are numerical representations of molecular properties (e.g., structural keys, molecular fragments, or 3D molecular interaction fields like CoMFA and GRID), are then calculated for these compounds. uni.lu These numerical data are subsequently correlated with biological activities using appropriate data analysis or machine learning algorithms to develop a QSAR model. uni.lu

The Organization for Economic Co-operation and Development (OECD) has established five principles for QSAR validation, emphasizing the need for a defined endpoint, an unambiguous algorithm, a defined domain of application, appropriate measures for goodness-of-fit, robustness, and predictivity, and, if possible, mechanistic interpretation. uni.lunih.govebi.ac.uk While natural products often present challenges due to data scarcity and complex chemical structures, QSAR has been successfully applied to various classes of natural products, with 3D conformational descriptors and binding data proving particularly effective for macromolecular natural products. mdpi.comresearchgate.net

In Silico Methods for SAR Prediction and Optimization

In silico methods leverage computational tools and machine learning models to predict the biological activity of new compounds based on their chemical structure. researchgate.net These methods are developed using data derived from experimental SAR studies and are invaluable for identifying promising lead compounds and optimizing their structures for improved activity and selectivity. researchgate.net

Key in silico techniques include molecular modeling, which uses computer software to build and simulate three-dimensional models of molecules, providing insights into how molecules interact with their biological targets. researchgate.netucl.ac.uk Other advanced computational methods include molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. ucl.ac.uk Virtual screening, often combined with molecular docking and pharmacophore-based approaches, is also widely used to efficiently screen large chemical libraries and prioritize potential drug candidates. ipophil.gov.phbiorxiv.org These computational approaches enable rapid and efficient characterization of SARs, allowing researchers to prioritize large screening decks or even generate new compounds de novo and assess their potential activities. biorxiv.org

Correlating Structural Variations with PKC Binding Affinity and Selectivity

This compound (SAP A) and its analog Sapintoxin D (SAP D) are phorbol (B1677699) esters known for their potent binding and activation of Protein Kinase C (PKC), a crucial enzyme in cellular signaling. pageplace.de Studies have shown that both non-tumor promoting phorbol esters, such as this compound and 12-deoxyphorbol 13-phenylacetate (DOPP), effectively bind to and activate PKC. pageplace.de

Research indicates that these compounds induce a dose-dependent increase in the phosphorylation of an 80 kd substrate protein for PKC in Swiss 3T3 cells. The half-maximal phosphorylation doses (Ka) were observed as 20 nM for this compound, 45 nM for DOPP, 23 nM for Sapintoxin D, and 37 nM for Phorbol 12,13-dibutyrate (PDB). pageplace.de Furthermore, these compounds also induced a dose-dependent inhibition of [125I]epidermal growth factor (EGF) binding to its receptor in Swiss 3T3 cells. The doses required for 50% inhibition of binding (Ki) were 8 nM for this compound, 16 nM for DOPP, 14 nM for Sapintoxin D, and 17 nM for PDB. pageplace.de Notably, these effects on PKC activation and EGF binding were found to be independent of the tumor-promoting activity of these compounds. pageplace.de

The C1 domain of PKC is a critical binding site for diacylglycerol (DAG) and phorbol esters. ijpsjournal.com Studies using fluorescent phorbol ester analogs like Sapintoxin D have revealed that differential subcellular localization of C1 ligands can determine the subcellular targeting of PKCs. nih.gov Specifically, the isolated C1A/C1B domain of PKCalpha was found to bind Sapintoxin D with both low and high affinity, suggesting that these binding sites may be confined to this domain. mhmedical.com

CompoundPKC Substrate Phosphorylation (Ka, nM) pageplace.deEGF Binding Inhibition (Ki, nM) pageplace.de
This compound208
12-deoxyphorbol 13-phenylacetate (DOPP)4516
Sapintoxin D2314
Phorbol 12,13-dibutyrate (PDB)3717

Relationship Between this compound Structural Features and Specific Biological Activities (e.g., Pro-inflammatory, Non-tumor Promoting)

This compound is recognized as a biologically active compound that is notably non-tumor promoting. pageplace.de The observed effects of this compound, such as the phosphorylation of the 80 kd PKC substrate protein and the inhibition of [125I]EGF binding, occur independently of its tumor-promoting activity. pageplace.de Both this compound and Sapintoxin D are mitogenic for various cell types, suggesting that these early biological events, including protein phosphorylation and EGF receptor modulation, may contribute to their mitogenic response. pageplace.de

Comparative studies between this compound and Sapintoxin D highlight the subtle but significant influence of structural variations on specific biological activities. While both compounds exhibited similar irritant potencies to mouse skin and induced epidermal hyperplasia, they demonstrated different effects on platelet aggregation. Furthermore, only Sapintoxin D was identified as a second-stage tumor promoter, in contrast to this compound's non-tumor promoting nature. This suggests that specific structural differences between this compound and D, such as the presence of a 4β-hydroxyl group (which was found not essential for irritancy and platelet aggregation but potentially relevant for tumor promotion), contribute to their distinct biological profiles.

Elucidation of Key Pharmacophores for Anti-HIV Activity

This compound, a tigliane-type diterpene ester, has demonstrated significant anti-HIV activity. Its potency is evidenced by an EC50 value of 0.0074 μM and a Therapeutic Index (TI) of 1100. nih.gov Sapintoxin D also exhibits anti-HIV activity with an EC50 of 0.044 μM and a TI of 5290, while Sapatoxin A shows an EC50 of 0.13 μM and a TI of 161. nih.gov

While specific pharmacophore models for this compound's anti-HIV activity are not explicitly detailed in current literature, its classification within the phorbol ester family provides insights into potential mechanisms. Other non-tumorigenic phorbol esters, such as prostratin, are known to reverse HIV-1 latency and inhibit HIV entry by activating Protein Kinase C (PKC) and nuclear factor kappa B (NF-κB), and by down-regulating CD4 and CXCR4 receptors. This suggests that the anti-HIV activity of this compound may involve similar interactions with cellular signaling pathways and viral entry mechanisms. Computational studies on other anti-HIV phytochemicals often target chemokine receptors like CCR5 and CXCR4 to inhibit viral entry. General pharmacophore models for HIV inhibitors frequently involve features such as aromatic centroids, acceptor atoms, and donor sites, which are crucial for binding to target enzymes like HIV protease. nih.gov Further research is needed to precisely define the key pharmacophoric features of this compound responsible for its potent anti-HIV effects.

CompoundAnti-HIV Activity (EC50, μM) nih.govTherapeutic Index (TI) nih.gov
This compound0.00741100
Sapintoxin D0.0445290
Sapatoxin A0.13161

Influence of Stereochemistry on Biological Potency and Efficacy

Stereochemistry plays a pivotal role in determining the biological potency and efficacy of chemical compounds, including natural products like this compound. The three-dimensional arrangement of atoms in a molecule can significantly influence its interactions with biological targets, thereby affecting its pharmacological properties, such as potency, selectivity, and toxicity. Chiral natural compounds are frequently biosynthesized in an enantiomerically pure form, underscoring the importance of their precise spatial configuration.

For phorbol esters, the specific stereochemistry of the molecule is critical for its binding to biological membranes. Direct evidence of the influence of stereochemistry within the sapintoxin family comes from comparative studies of this compound and Sapintoxin D. Despite their structural similarities, these two compounds exhibit differing effects on platelet aggregation, even while showing comparable irritant potencies to mouse skin. Furthermore, only Sapintoxin D was found to be a second-stage tumor promoter, highlighting how subtle stereochemical or structural distinctions can dramatically alter a compound's biological outcome, such as its tumor-promoting activity. This demonstrates that even minor changes in the three-dimensional arrangement or specific functional group positions can lead to significant divergences in biological responses and therapeutic potential.

Analytical Methodologies for Sapintoxin a Research

High-Resolution Separation Techniques for Quantitative Analysis

Quantitative analysis of Sapintoxin A relies on high-resolution separation techniques that can effectively isolate it from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are foundational techniques for the separation and quantification of saponins (B1172615) like this compound. nih.govnih.gov These methods are favored for their high sensitivity, selectivity, and rapid analysis times. nih.govnih.gov For compounds such as saponins, which may lack strong chromophores for UV detection, coupling with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) is crucial. nih.govnih.govresearchgate.net

Reversed-phase columns, particularly C18, are commonly employed with a gradient mobile phase, often consisting of aqueous acetonitrile (B52724) or methanol. nih.govnih.gov The separation of various saponins has been successfully achieved using a reversed-phase column with an ammonium (B1175870) acetate (B1210297)/acetonitrile gradient. nih.gov UPLC methods, offering higher resolution and speed, can significantly reduce analysis times compared to traditional HPLC. For instance, a complex mixture of eight triterpene saponins and an alkaloid was separated within 8 minutes using UPLC, a substantial improvement over the 35 minutes required by HPLC. nih.gov

Table 1: Comparison of HPLC and UPLC for Saponin (B1150181) Analysis

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Typical Run Time~35 minutes for complex saponin mixtures nih.gov~8 minutes for complex saponin mixtures nih.gov
Stationary PhaseCommonly C18 or octadecylsilylated silica (B1680970) (ODS) gel nih.govSub-2 µm particle columns for higher efficiency
Mobile PhaseGradient of aqueous acetonitrile or methanol, sometimes with additives like acetic acid or K2HPO4 nih.govSimilar to HPLC, optimized for faster gradients
DetectionPDA, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) nih.govPDA, ELSD, MS nih.gov
ResolutionGoodExcellent, higher peak capacity

While the volatility of large glycosides like this compound can make direct Gas Chromatography (GC) analysis challenging without derivatization, GC is a highly suitable and traditional tool for analyzing the core diterpene structures and related, more volatile terpenes. cannabissciencetech.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) or a Flame Ionization Detector (GC-FID) is standard for terpene characterization. scientificss.co.ukscioninstruments.com

The analysis of diterpenic compounds, such as abietanes, pimaranes, and labdanes, has been extensively performed using GC-MS. nih.gov This technique allows for the study of fragmentation patterns, which are crucial for structural elucidation and identification. nih.gov Tandem mass spectrometry (MS/MS) experiments can further validate fragmentation mechanisms and identify ions of interest for specific diterpene molecules. nih.gov For complex isomeric mixtures of terpenes, baseline resolution is often necessary for accurate quantification, which can lead to long run times. scientificss.co.uk However, advanced techniques like GC-Vacuum Ultraviolet Spectroscopy (GC-VUV) can spectrally distinguish isomers and deconvolve co-eluting peaks, significantly reducing analysis time. scientificss.co.uk

Table 2: GC Method Parameters for Terpene Analysis

ParameterExample Method 1 (Compositional Analysis) scientificss.co.ukExample Method 2 (Static Headspace) scientificss.co.uk
Initial Oven Temp70 °C (hold 0.1 min)60 °C (hold 0.1 min)
Oven Ramp8.5 °C/min to 250 °C23.8 °C/min to 300 °C
Inlet Temp250 °C250 °C
Split Ratio250:12.5:1
Carrier Gas Flow2 mL/min (Helium)4 mL/min (Helium)

Detection and Quantification Methods in Biological Matrices

Detecting and quantifying this compound in biological samples like plasma, urine, or tissue requires highly sensitive and specific methods to overcome matrix interference.

Mass Spectrometry (MS) is a powerful analytical technique for the detection and quantification of toxins in complex biological matrices due to its high sensitivity and selectivity. nih.gov Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable technique for analyzing compounds like mycotoxins and other secondary metabolites present at very low concentrations in biological fluids and tissues. nih.govnih.gov

The process typically involves an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the sample matrix, followed by LC-MS/MS determination. nih.govmdpi.com This approach provides robust and sensitive analytical methods adapted to the structural diversity and varying concentrations of compounds like diterpenes in plant and potentially animal tissues. nih.gov High-resolution mass spectrometry (HRMS) further enhances the capability to identify unknown compounds and provide comprehensive fingerprinting of a sample. mdpi.com The specificity of MS allows for the clear identification of target analytes based on their mass-to-charge ratio and fragmentation patterns, minimizing the impact of matrix effects. nih.govcore.ac.uk

Spectrophotometric assays are common, rapid, and cost-effective methods for monitoring the biological activity of compounds. mdpi.comnih.gov While not used for direct quantification of this compound, these assays can measure its functional effects, such as its impact on antioxidant activity or enzyme function. mdpi.com

For example, the antioxidant potential of a compound can be assessed by its ability to scavenge stable free radicals like 2,2'-azino-bis(3-ethylbenz-thiazoline-6-sulfonic acid) (ABTS) or 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comnih.gov The scavenging activity results in a color change that can be measured spectrophotometrically. mdpi.com Similarly, if this compound is hypothesized to inhibit a particular enzyme, its activity can be monitored by measuring the formation of a colored product from a substrate over time. rsc.orgresearchgate.net These assays are valuable for high-throughput screening and for understanding the mechanism of action of a bioactive compound. researchgate.net The absorbance is measured at a specific wavelength corresponding to the colored product, and the activity is determined from the change in absorbance. mdpi.comresearchgate.net

Bioanalytical Assays for Evaluating this compound Function in Research Models

Evaluating the function of this compound in research models involves integrating separation and detection techniques into a biological context. Bioanalytical assays are essential for determining the absorption, distribution, metabolism, and excretion (ADME) and toxicokinetic properties of the compound.

Robust analytical methods like LC-MS/MS are applied to quantify this compound and its potential metabolites in biological samples (e.g., blood, plasma, tissues) taken from in vitro or in vivo research models over time. nih.govnih.gov These measurements are critical for understanding the compound's fate in a biological system. For instance, after administering this compound to an animal model, blood samples can be collected at various time points, extracted, and analyzed by LC-MS/MS to determine the concentration-time profile. This data provides insights into the compound's bioavailability, half-life, and clearance. nih.govresearchgate.net Furthermore, these sensitive analytical techniques allow researchers to investigate the molecular function of terpenes and their derivatives by measuring their levels in specific tissues or cellular compartments. nih.gov

Future Research Trajectories and Concluding Perspectives on Sapintoxin a

Exploration of Unidentified Molecular Targets and Off-Target Effects

A critical frontier in Sapintoxin A research involves the comprehensive identification of its precise molecular targets and the elucidation of any associated off-target effects. For many natural products, including various bioactive compounds, the exact mechanisms of action (MOA) and their specific biological targets remain largely unknown, posing a significant challenge in chemical biology and drug discovery nih.govwikipedia.org. Drugs, even those with intended targets, frequently interact with unintended biological molecules, leading to unforeseen therapeutic or adverse effects uni-freiburg.dechem960.com.

Future investigations will employ advanced target profiling strategies to overcome these knowledge gaps. This includes the use of multidisciplinary approaches for the systematic identification of physiological targets within cellular contexts. Techniques such as proteomic profiling, high-content imaging, and gene expression analysis, often integrated with computational tools, are essential for gaining a comprehensive mechanistic understanding of how this compound interacts within complex biological systems nih.govwikipedia.org. By identifying both primary and secondary binding partners, researchers can gain a more complete picture of this compound's pharmacological landscape, which is crucial for optimizing its therapeutic applications and mitigating potential undesired effects.

Development of Advanced Synthetic Routes for Complex this compound Analogs

The structural complexity of this compound, characteristic of many diterpenoids, presents both a challenge and an opportunity for synthetic chemists. The total synthesis of complex natural products is paramount for their continued exploration and potential application in medicine, especially when these compounds are isolated in minute quantities from their natural sources. Current efforts in organic synthesis are focused on developing more efficient and selective methods for constructing intricate molecular architectures.

For this compound and its analogs, future research will likely focus on:

Bio-inspired Synthesis: Developing novel synthetic strategies that mimic natural biosynthetic pathways to construct the intricate 3D structures of this compound and its derivatives. This approach can provide access to a wider array of stereochemically complex molecules.

Cascade Reactions and Tandem Sequences: Exploiting programmed cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, to rapidly build molecular complexity. This can significantly improve synthetic efficiency.

Mutasynthesis and Metabolic Engineering: Combining chemical synthesis with metabolic engineering approaches. Mutasynthesis, which involves feeding modified biosynthetic intermediates to genetically engineered organisms, offers a flexible route to generate novel analogs with specific structural modifications that might be challenging to achieve purely synthetically. This integration can accelerate the creation of diverse this compound derivative libraries for structure-activity relationship (SAR) studies.

These advanced synthetic methodologies are crucial for ensuring a sustainable and scalable supply of this compound and its analogs for comprehensive biological evaluation and potential drug development.

Leveraging Computational Chemistry and Artificial Intelligence in this compound Research

The integration of computational chemistry and artificial intelligence (AI), including machine learning (ML) and deep learning (DL), is set to revolutionize this compound research by accelerating discovery and enhancing predictive capabilities. These computational techniques have already demonstrated significant utility in natural product drug discovery by improving data analysis and predictive modeling.

Future applications in this compound research include:

Target Prediction and Mechanism Elucidation: AI algorithms can predict the molecular targets, biological activities, and potential off-target effects of this compound and its derivatives, thereby guiding experimental validation. Computational tools like molecular docking and virtual screening are instrumental in predicting interactions between this compound and various proteins, aiding in the identification of promising drug candidates.

Biosynthetic Pathway Elucidation: Computational genomics and genome mining can identify biosynthetic gene clusters (BGCs) responsible for diterpenoid production, including potentially for this compound, and predict the structures of their small molecule products. This can lead to a deeper understanding of how this compound is naturally synthesized.

De Novo Design and Optimization: AI-driven generative models can facilitate the de novo design of novel this compound-inspired molecules with improved pharmacological properties or reduced off-target interactions. Machine learning can also optimize synthetic routes by evaluating their feasibility and quality based on expert knowledge and experimental data.

Structure-Activity Relationship (SAR) Modeling: AI can analyze vast datasets of this compound analogs and their biological activities to build predictive SAR models, guiding the rational design of more potent and selective compounds.

The synergistic application of computational chemistry and AI will significantly accelerate the understanding, design, and development of this compound and related diterpenoids.

Integration of Systems Biology Approaches for Comprehensive Biological Profiling

Systems biology approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics (collectively known as "omics" technologies), offer a holistic framework for understanding the complex biological effects of natural products like this compound. These integrated approaches provide a comprehensive view of how a compound influences cellular networks, genes, proteins, and metabolites wikipedia.org.

For this compound, future research will benefit from:

Multi-Omics Profiling: Applying multi-omics analyses to cells or organisms treated with this compound to identify global changes in gene expression, protein abundance, and metabolic pathways. This can reveal subtle yet significant biological perturbations that might be missed by single-platform analyses.

Network Pharmacology: Constructing biological networks based on omics data to map the interactions of this compound with multiple targets and pathways, thereby providing a systems-level understanding of its polypharmacology.

Mechanism of Action Elucidation: Integrating diverse phenotypic screening data with untargeted metabolomics and computational tools to functionally annotate natural products and assign their mechanisms of action nih.gov. This is particularly relevant for complex molecules where the primary target may not fully explain the observed biological effects.

Biosynthesis Engineering: Leveraging multi-omics data to elucidate and engineer the biosynthetic pathways of diterpenoids, potentially leading to enhanced production of this compound or the generation of novel derivatives through synthetic biology strategies.

By integrating these diverse data streams, researchers can achieve a more comprehensive biological profile of this compound, moving beyond isolated observations to understand its broader impact on cellular physiology.

Broader Implications of this compound Research for Diterpenoid Science and Chemical Biology

Research into this compound holds significant broader implications for the fields of diterpenoid science and chemical biology. Diterpenoids represent a vast and chemically diverse class of natural products, many of which exhibit a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Understanding this compound's unique structural features, biosynthetic pathways, and biological interactions contributes directly to the collective knowledge base of this important class of compounds.

The study of this compound exemplifies the core tenets of chemical biology, which utilizes chemical principles and tools to probe complex biological processes, leading to the development of new diagnostics and medicines. Future research on this compound will:

Advance Diterpenoid Drug Discovery: Insights gained from this compound's mechanism of action, synthetic accessibility, and structure-activity relationships can inform the discovery and development of other diterpenoid-based therapeutic agents.

Refine Biosynthetic Understanding: Detailed studies of this compound's biosynthesis can reveal novel enzymatic transformations and regulatory mechanisms, enriching our understanding of how Nature constructs complex molecules. This knowledge can then be applied to engineer new biosynthetic pathways for other valuable compounds.

Promote Interdisciplinary Collaboration: The multifaceted nature of this compound research, spanning organic synthesis, computational chemistry, molecular biology, and pharmacology, inherently fosters interdisciplinary collaboration, which is a hallmark of modern chemical biology.

Develop Chemical Probes: this compound or its analogs could be developed into chemical probes to dissect specific biological pathways or protein functions, serving as invaluable tools for fundamental biological research.

Q & A

Q. How to frame a research question investigating this compound’s role in neurodegenerative disease models?

  • Methodological Answer : Use the PICOT framework:
  • P opulation: Neuronal cell lines (e.g., SH-SY5Y) or transgenic mouse models of Alzheimer’s.
  • I ntervention: this compound treatment (dose range: 0.1–10 μM).
  • C omparison: Untreated controls or standard therapeutics (e.g., memantine).
  • O utcome: Amyloid-β plaque reduction, synaptic density via immunohistochemistry.
  • T ime: Acute (24–72 hr) vs. chronic (4–8 weeks) exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sapintoxin A
Reactant of Route 2
Sapintoxin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.